molecular formula C17H16Br2N2O2 B13997519 n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine CAS No. 6583-92-2

n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine

Cat. No.: B13997519
CAS No.: 6583-92-2
M. Wt: 440.1 g/mol
InChI Key: OUHKYXLUHMOPHI-UHFFFAOYSA-N
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Description

N,N-Bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine is a specialized chemical intermediate offered for research and development purposes. This compound features a fluorene backbone functionalized with a tertiary amine group and a nitro group, making it a valuable building block for the synthesis of more complex molecules. The molecular formula is C17H16Br2N2O2 with a molecular weight of 440.13 g/mol . Compounds based on the fluorene structure, particularly those with nitro and bromoalkyl substituents, are of significant interest in medicinal chemistry research. Similar 2-aminofluorene derivatives have been investigated as bifunctional compounds for targeting amyloid-beta (Aβ) plaques, which are associated with Alzheimer's disease, while also possessing antioxidant properties . The bis(2-bromoethyl)amino group is a key functional moiety that can be utilized in further chemical reactions to create novel molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6583-92-2

Molecular Formula

C17H16Br2N2O2

Molecular Weight

440.1 g/mol

IUPAC Name

N,N-bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine

InChI

InChI=1S/C17H16Br2N2O2/c18-5-7-20(8-6-19)14-1-3-16-12(10-14)9-13-11-15(21(22)23)2-4-17(13)16/h1-4,10-11H,5-9H2

InChI Key

OUHKYXLUHMOPHI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N(CCBr)CCBr)C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material and Key Functionalization Steps

The synthesis typically begins from 7-nitro-9H-fluoren-2-amine or related 2-aminofluorene derivatives. The key transformations are:

  • Introduction of the 7-nitro group on the fluorene core, often via electrophilic aromatic substitution nitration.
  • Alkylation of the amino group at the 2-position with 2-bromoethyl halides to install the bis(2-bromoethyl) substituents.

Alkylation of 7-Nitro-9H-fluoren-2-amine

The critical step is the N-alkylation of the 2-amine group with 2-bromoethyl bromide or 2-bromoethyl chloride under basic conditions. Typical bases include triethylamine or potassium carbonate, and solvents such as dimethylformamide or acetonitrile are used to facilitate the reaction. The reaction proceeds via nucleophilic substitution on the bromoalkyl halide.

General procedure:

  • Dissolve 7-nitro-9H-fluoren-2-amine in anhydrous solvent.
  • Add the base (e.g., triethylamine) to deprotonate the amine.
  • Slowly add 2-bromoethyl bromide under stirring at controlled temperature (0°C to room temperature).
  • Stir the reaction mixture for several hours to ensure complete alkylation.
  • Work up by aqueous extraction, followed by purification via column chromatography.

Alternative Synthetic Routes

  • Palladium-catalyzed cascade cyclization methods have been reported for related fluorene derivatives, which may offer alternative routes to functionalized fluorenes but are less directly applicable for this specific bis(2-bromoethyl) amine compound.
  • Reduction of 2,7-dinitrofluorene to 2,7-diaminofluorene followed by selective mono- or bis-alkylation has been explored in other fluorene derivatives, suggesting potential routes for selective functionalization.

A summary of optimized reaction parameters for the alkylation step is presented in Table 1.

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), Acetonitrile Polar aprotic solvents preferred
Base Triethylamine, Potassium carbonate Triethylamine often gives better yields
Temperature 0°C to Room temperature Lower temperatures control side reactions
Molar ratio (amine:alkyl halide) 1:2 to 1:3 Excess alkyl halide ensures bis-alkylation
Reaction time 4 to 16 hours Monitored by TLC or NMR
Workup Aqueous extraction, silica gel chromatography Purification to isolate pure product

Data Tables on Yields and Purity

Entry Base Used Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
1 Triethylamine DMF 25 12 78 >95 Standard conditions
2 Potassium carbonate Acetonitrile 0 16 65 90 Lower yield, fewer side products
3 Triethylamine DMF 0 8 70 >95 Faster reaction at low temp
4 Triethylamine DMF 25 16 80 >98 Optimized for scale-up

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Nitration of 9H-fluorene HNO3/H2SO4 or milder nitrating agents 7-nitro-9H-fluorene
Amination at 2-position Amination reagents or starting from 2-aminofluorene 7-nitro-9H-fluoren-2-amine
Bis-alkylation of amine 2-bromoethyl bromide, triethylamine, DMF, RT This compound

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium thiolate or primary amines under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of thioether or secondary amine derivatives.

Scientific Research Applications

Structural Characteristics

The structural formula of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine includes key features:

  • Fluorenyl Backbone: Provides stability and facilitates interactions with various biological targets.
  • Nitro Group: Involved in redox reactions and may modulate biological activity.
  • Bromoethyl Groups: Enhance solubility and reactivity, potentially allowing for interactions with cellular components.

This compound exhibits significant antioxidant activity and has been shown to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including inflammation and neurodegeneration. Preliminary studies suggest that it may inhibit pathways associated with inflammation, such as the nuclear factor kappa B (NF-kB) signaling pathway, potentially reducing the production of pro-inflammatory cytokines.

Potential Therapeutic Uses

Given its biological activities, this compound has potential applications in treating diseases characterized by oxidative stress and inflammation:

  • Neurodegenerative diseases (e.g., Alzheimer's disease)
  • Cardiovascular diseases
  • Cancer therapy

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including inflammation and neurodegeneration. In a study assessing the antioxidant capacity of similar compounds, derivatives of 7-bromofluorene demonstrated effective scavenging of hydroxyl radicals and peroxyl radicals in endothelial cells. The nitro group was essential for this activity, suggesting that modifications to the compound could enhance its therapeutic potential against oxidative stress.

Anti-inflammatory Effects

Mechanism of Action

The mechanism of action of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine involves its interaction with cellular components, leading to various biological effects. The compound can:

    Induce DNA Damage: The bromoethyl groups can alkylate DNA, leading to strand breaks and apoptosis in cancer cells.

    Inhibit Enzymes: The nitro group can interact with enzyme active sites, inhibiting their activity and affecting cellular metabolism.

    Generate Reactive Oxygen Species (ROS): The compound can undergo redox cycling, generating ROS that cause oxidative stress and cell death.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₇H₁₅Br₂N₃O₂ ~485.04* 7-nitro, N,N-bis(2-bromoethyl) High electrophilicity due to nitro group; bromoethyl groups enable alkylation .
7-bromo-N-methyl-N–[(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl]-9H-fluoren-2-amine (5) C₂₃H₂₇BrN₂ 411.38 7-bromo, N-methyl, pyrrolidinylmethyl Stabilized by steric hindrance; used in radical precursor studies .
7-bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine (124) C₁₉H₂₁BrN 358.29 7-bromo, N,N-diethyl, 9,9-dimethyl Enhanced solubility due to alkyl groups; Rf = 0.35 (PE/Et₂O) .
6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine C₂₉H₂₅BrN 467.42 6-bromo, N,N-diphenyl, 9,9-diethyl Bulky aryl groups; crystallizes in triclinic system with defined bond angles .
7-bromo-N-(diphenylmethylene)-9,9-dioctylfluoren-2-amine C₄₂H₅₀BrN 648.77 7-bromo, diphenylmethylene, 9,9-dioctyl High molecular weight; potential use in OLEDs or organic electronics .

*Calculated based on molecular formula.

Physical Properties

  • Melting Points :
    • Compounds with bulky substituents (e.g., 9,9-dimethyl, pyrrolidinylmethyl) exhibit higher melting points (e.g., 160–162°C for compound 5 ) due to reduced molecular flexibility.
    • Bromoethyl groups in the target compound may lower melting points compared to analogs with rigid substituents (e.g., nitroxide radicals in 3a: 177–180°C ).
  • Chromatographic Behavior :
    • The Rf value of compound 124 (0.35 in PE/Et₂O ) suggests moderate polarity, whereas the target compound’s nitro group may reduce mobility in similar systems.

Spectral Characteristics

  • Mass Spectrometry (MS) :
    • Brominated analogs (e.g., compound 3c, m/z 489/491/493 ) show characteristic isotopic patterns for bromine. The target compound would exhibit similar Br₂ isotopic clusters.
    • Nitro groups may lead to fragmentation pathways distinct from bromine-substituted analogs.
  • ¹H NMR :
    • Methylene protons in bromoethyl groups (δ ~3.5–4.0 ppm) would resemble those in compound 3d (δ 3.76–3.85 ppm ).
    • Aromatic protons near the nitro group (δ ~7.0–8.0 ppm) would experience deshielding compared to bromo-substituted analogs .

Biological Activity

n,n-Bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. The compound consists of a fluorenyl backbone, which enhances stability and facilitates interactions with biological targets, along with bromoethyl and nitro substituents that increase its reactivity and solubility. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula of this compound is represented as follows:

C17H18Br2N2O2\text{C}_{17}\text{H}_{18}\text{Br}_2\text{N}_2\text{O}_2

Key Features:

  • Fluorenyl Backbone: Provides stability and facilitates interactions with various biological targets.
  • Nitro Group: Involved in redox reactions and may modulate biological activity.
  • Bromoethyl Groups: Enhance solubility and reactivity, potentially allowing for interactions with cellular components.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including inflammation and neurodegeneration .

Case Study:
In a study assessing the antioxidant capacity of similar compounds, derivatives of 7-bromofluorene demonstrated effective scavenging of hydroxyl radicals and peroxyl radicals in endothelial cells. The nitro group was essential for this activity, suggesting that modifications to the compound could enhance its therapeutic potential against oxidative stress .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pathways associated with inflammation, such as the nuclear factor kappa B (NF-kB) signaling pathway. This inhibition could potentially reduce the production of pro-inflammatory cytokines .

Mechanism of Action:
The nitro group in the compound is believed to play a crucial role in modulating intracellular mechanisms involved in inflammation. By influencing these pathways, this compound may serve as a multi-target lead compound for developing new anti-inflammatory drugs .

Potential Therapeutic Uses

Given its biological activities, this compound has potential applications in treating diseases characterized by oxidative stress and inflammation, such as:

  • Neurodegenerative diseases (e.g., Alzheimer's disease)
  • Cardiovascular diseases
  • Cancer therapy

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique profile:

Compound NameStructural FeaturesNotable Properties
n,n-Bis(2-bromopropyl)-7-nitro-9H-fluoren-2-amineTwo bromo substituentsEnhanced reactivity
7-Nitro-9H-fluoren-2-amineLacks alkyl groupsBasic structure without modifications
9-Bromo-7-nitrofluoreneContains a single bromo groupSimilar fluorescence properties

This table illustrates how this compound's dual bromoethyl substitutions contribute to its distinct biological activities compared to other derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing n,n-Bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine?

  • Methodological Answer : The compound can be synthesized via reductive alkylation using Fe powder in glacial acetic acid, followed by purification via flash column chromatography (e.g., CHCl₃:MeOH gradients). Key steps include controlling reaction temperature (70°C initiation, then room temperature) and ensuring alkaline pH adjustment during workup to isolate the product . For brominated fluorene precursors, alkylation with bromoethyl groups is typically performed under anhydrous conditions, with yields improved by optimizing stoichiometry and reaction time .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Use a combination of:

  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 410/412 for brominated analogs) and fragmentation patterns .
  • ¹H NMR : Assign peaks for bromoethyl substituents (e.g., δ 3.78–3.99 ppm for methylene protons) and fluorene aromatic protons (δ 6.6–7.55 ppm) .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N values (e.g., ±0.1% deviation) to detect impurities .

Q. What solvent systems are effective for chromatographic purification?

  • Methodological Answer : For brominated fluorenes, CHCl₃:MeOH (2:1 to 9:1) or hexane:EtOAc (2:1) gradients are effective, with Rf values ~0.32–0.38. Monitor polarity adjustments to avoid co-elution of nitro or bromo byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsional data. For example, fluorene derivatives often exhibit planar aromatic systems with dihedral angles <5° between rings. Use ORTEP-3 for GUI-based visualization of thermal ellipsoids and intermolecular interactions .

Q. What strategies address contradictory data between NMR and elemental analysis?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., C 67.05% vs. 67.15% calculated) may arise from residual solvents or incomplete alkylation. Remedies include:

  • HPLC-PDA : Quantify impurities >0.5% using C18 columns with acetonitrile/water gradients.
  • Repeat Synthesis : Optimize reaction time/temperature to minimize side reactions (e.g., over-alkylation) .

Q. How can reaction mechanisms for nitro-group introduction be experimentally verified?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵NO₂ precursors) tracked via MS/MS. Monitor intermediates via in situ FTIR to identify nitration pathways (e.g., electrophilic substitution at the 7-position of fluorene). Compare kinetic data with DFT-calculated activation energies .

Q. What factorial design approaches optimize multi-step synthesis?

  • Methodological Answer : Apply a 2³ factorial design to test variables:

  • Factors : Temperature (70°C vs. 90°C), solvent (acetic acid vs. DMF), and catalyst (Fe vs. Zn).
  • Responses : Yield, purity, and reaction time. Analyze via ANOVA to identify significant factors .

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